molecular formula C12H12F2INO B8158864 (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone

Cat. No.: B8158864
M. Wt: 351.13 g/mol
InChI Key: ADOUOTBLIHGSFZ-UHFFFAOYSA-N
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Description

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an iodine-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone typically involves the reaction of 4,4-difluoropiperidine with 2-iodobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4,4-Difluoropiperidin-1-yl)(3-iodophenyl)methanone: Similar structure but with the iodine atom in a different position on the phenyl ring.

    (4,4-Difluoropiperidin-1-yl)(4-iodophenyl)methanone: Another isomer with the iodine atom in the para position.

    (4,4-Difluoropiperidin-1-yl)(2-bromophenyl)methanone: Similar compound with a bromine atom instead of iodine.

Uniqueness

(4,4-Difluoropiperidin-1-yl)(2-iodophenyl)methanone is unique due to the specific positioning of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2INO/c13-12(14)5-7-16(8-6-12)11(17)9-3-1-2-4-10(9)15/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOUOTBLIHGSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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